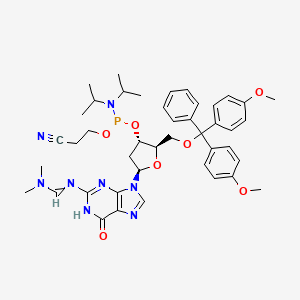

DMT-dG(dmf) Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H53N8O7P |

|---|---|

Molecular Weight |

824.9 g/mol |

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36-,37+,38+,59?/m0/s1 |

InChI Key |

YRQAXTCBMPFGAN-NPZDKLMVSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

DMT-dG(dmf) Phosphoramidite chemical structure and properties

An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite for Researchers and Drug Development Professionals

Introduction

N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite, commonly abbreviated as this compound, is a critical building block in the field of nucleic acid chemistry. It is a modified nucleoside phosphoramidite essential for the automated solid-phase synthesis of oligonucleotides.[1][2] Its widespread use in research, diagnostics, and the development of therapeutic oligonucleotides stems from the strategic application of specific protecting groups that ensure high coupling efficiency and rapid, high-yield synthesis.[3][4]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on the experimental protocols for its use in oligonucleotide synthesis.

Chemical Structure and Properties

This compound is a derivative of 2'-deoxyguanosine that has been chemically modified at three key positions to make it suitable for the phosphoramidite method of DNA synthesis. The core structure consists of the deoxyguanosine nucleobase, protected at the exocyclic amine by a dimethylformamidine (dmf) group.[2][4] The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated with a 2-cyanoethyl N,N-diisopropylphosphoramidite moiety.[2][4]

The choice of these protecting groups is crucial. The bulky, acid-labile DMT group protects the 5'-hydroxyl and allows for its selective removal at the start of each synthesis cycle.[2] The dmf group on the guanine base prevents unwanted side reactions and is designed for rapid removal under basic conditions, offering a significant advantage over traditional protecting groups like isobutyryl (iBu).[2][3] The 3'-cyanoethyl phosphoramidite group is the reactive moiety that, upon activation, forms the internucleotide phosphodiester linkage.[2]

Key Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 330628-04-1 | [3][4][5][6][7][8][9] |

| Molecular Formula | C43H53N8O7P | [3][4][5][6][7][8][9] |

| Molecular Weight | ~824.9 g/mol | [3][4][5][7][8][9] |

| Appearance | White to off-white powder/solid | [7][9] |

| Purity | ≥98.0% (HPLC), ≥99.0% (Reversed Phase HPLC) | [3][4][7][9] |

| Solubility | DMSO: 100 mg/mL (121.23 mM) | [5] |

| Storage Conditions | -20°C in a dry, inert atmosphere | [4][5][9][10] |

| Stability | Stable for 1 month at -20°C or 6 months at -80°C in solution | [5] |

Core Concepts and Methodologies

The utility of this compound is defined by the roles of its protecting groups within the context of automated solid-phase oligonucleotide synthesis.

Advantage of the Dimethylformamidine (dmf) Protecting Group

The primary advantage of the dmf group over the traditional isobutyryl (iBu) group is its significantly faster deprotection kinetics.[3] The amide bond of the N2-isobutyryl-deoxyguanosine is very stable, often requiring overnight treatment with concentrated ammonium hydroxide at 55°C for complete removal.[2] In contrast, the dmf group can be cleaved much more rapidly:

-

Concentrated Ammonia: 2 hours at 55°C or 1 hour at 65°C.[3]

-

AMA (Ammonia/Methylamine, 1:1): 10 minutes at 65°C.[4]

This accelerated deprotection reduces the overall synthesis time, minimizes potential damage to sensitive modified oligonucleotides, and is particularly beneficial for the synthesis of G-rich sequences where incomplete deprotection can be a significant issue.[3]

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

The following protocol outlines the standard cyclical process for incorporating a this compound monomer into a growing oligonucleotide chain attached to a solid support (e.g., Controlled Pore Glass - CPG).

Reagent Preparation

-

Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.[11] This solution should be installed on an automated DNA/RNA synthesizer.

-

Activator Solution: Prepare a solution of an activator, such as 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M tetrazole, in anhydrous acetonitrile.[11][12]

-

Additional Reagents: Standard synthesizer reagents are required, including a deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF), and an oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).[11][12]

The Synthesis Cycle

The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

-

Step 1: Detritylation: The cycle begins by removing the 5'-DMT protecting group from the nucleotide bound to the solid support.[12][13] This is achieved by treating the support with an acidic solution, which quantitatively cleaves the DMT group, exposing a free 5'-hydroxyl group for the subsequent reaction.[12]

-

Step 2: Coupling: The this compound monomer is activated by an activator like tetrazole.[13] This activated species is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[14] This reaction is highly efficient and rapid, typically taking around 30 seconds, forming a phosphite triester linkage.[14]

-

Step 3: Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), the support is treated with a capping solution, usually containing acetic anhydride.[12] This acetylates any unreacted 5'-hydroxyl groups, rendering them inert in subsequent cycles.[12]

-

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is accomplished by treating the support with an iodine solution in the presence of water and a mild base.[12] A low concentration of iodine (0.02 M) is recommended when using dG(dmf) phosphoramidite.[3]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Final Cleavage and Deprotection

Once the desired sequence has been synthesized, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) must be removed.[14]

-

Cleavage & Deprotection: The solid support is treated with a basic solution. As noted previously, the dmf group allows for rapid deprotection. Recommended conditions are:

-

Purification: The final "DMT-ON" or "DMT-OFF" oligonucleotide can be purified from failure sequences and residual chemical contaminants using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Research and Drug Development

The ability to efficiently synthesize high-purity, custom DNA sequences using this compound has been a driving force in molecular biology and is central to the development of nucleic acid-based therapeutics.[2]

-

Therapeutic Oligonucleotides: It is a core component for synthesizing DNA-based aptamers and antisense oligonucleotides, which are designed to modulate gene expression for therapeutic purposes.[1][2][4]

-

Molecular Diagnostics: The reagent is used to generate DNA hybridization probes and primers for diagnostic assays, including Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), and microarrays.[1][2][4]

-

Molecular Biology Tools: It is fundamental for creating synthetic DNA for a vast range of research applications, such as gene synthesis, site-directed mutagenesis, sequencing primers, and CRISPR guide templates.[2][4]

-

Structural Biology: The synthesis of G-rich oligonucleotides, which can form complex G-quadruplex structures, is facilitated by the use of the dmf-protected guanine, aiding in the study of these biologically important structures.[2]

References

- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. This compound ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. shop.hongene.com [shop.hongene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Best Normal and modified phosphoramidites for oligonucleotide synthesis manufacturers and suppliers | Honya [honyabio.com]

- 7. DMT-dG(DMF)-CE phosphoramidite - CD BioGlyco [bioglyco.com]

- 8. chempep.com [chempep.com]

- 9. hongene.com [hongene.com]

- 10. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. biotage.com [biotage.com]

- 13. atdbio.com [atdbio.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Essential Guide to DMT-dG(dmf) Phosphoramidite: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides an in-depth overview of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, its critical role in automated oligonucleotide synthesis, and comprehensive experimental protocols.

Core Properties of this compound

This compound is a key building block in the chemical synthesis of DNA. It is a modified and protected version of the nucleoside deoxyguanosine, optimized for the efficient and high-fidelity construction of oligonucleotides. The protecting groups, Dimethoxytrityl (DMT) on the 5'-hydroxyl, dimethylformamidine (dmf) on the exocyclic amine of the guanine base, and a cyanoethyl group on the phosphoramidite moiety, ensure specific and controlled reactions during the synthesis cycle.

| Property | Value | Reference |

| CAS Number | 330628-04-1 | [1][2][3][4][5][6] |

| Molecular Weight | 824.90 g/mol | [1][3][4][5][6][7] |

| Molecular Formula | C43H53N8O7P | [1][3][5][6][7] |

| Appearance | White to off-white powder | [1][3][5] |

| Purity | ≥98.0% (HPLC) | [5][7] |

| Storage | -20°C | [1][4][5][6] |

The Role of Protecting Groups in Oligonucleotide Synthesis

The success of solid-phase oligonucleotide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions.[8] In this compound, each group serves a distinct purpose:

-

5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar. Its removal at the start of each synthesis cycle is a controlled step that allows the sequential addition of the next nucleotide.[3][5][8]

-

N-dimethylformamidine (dmf) group: Protecting the exocyclic amino group of the guanine base, the dmf group is crucial for preventing side reactions during the phosphitylation and coupling steps.[8] A key advantage of the dmf group over traditional protecting groups like isobutyryl (iBu) is its faster removal during the final deprotection step, which is particularly beneficial for high-throughput synthesis and for creating G-rich sequences.[4][9]

-

3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite, preventing undesired reactions until the oxidation step.[5][8]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer. Each cycle, which adds one nucleotide to the growing chain, consists of four main steps: detritylation, coupling, capping, and oxidation.[2][10][11][12]

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene with the initial nucleoside attached.

-

Phosphoramidites: DMT-protected deoxynucleoside phosphoramidites (including DMT-dG(dmf)) dissolved in anhydrous acetonitrile.

-

Activator: A weak acid, such as 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

-

Capping Solution B: N-Methylimidazole in THF.

-

Oxidizing Solution: Iodine in a mixture of THF, pyridine, and water.

-

Deblocking Solution: A strong acid, such as trichloroacetic acid (TCA) in dichloromethane, for DMT removal.

-

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Synthesis Cycle:

1. Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support, exposing a free hydroxyl group for the next reaction.[2][6][13]

2. Coupling: The this compound, activated by a weak acid like tetrazole, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[2][12][14] High coupling efficiency, typically between 98% and 99.5%, is crucial for the synthesis of long and high-quality oligonucleotides.[12][15]

3. Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This renders them unreactive in subsequent cycles.[2][12][16]

4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine. This completes one cycle of nucleotide addition.[2][12][16]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. The use of the dmf protecting group on guanine significantly accelerates the deprotection step compared to the traditional isobutyryl (iBu) group.

| Protecting Group on dG | Deprotection Conditions (Concentrated Ammonia) | Reference |

| isobutyryl (iBu) | 8 hours at 65°C | [17] |

| dimethylformamidine (dmf) | 1 hour at 65°C or 2 hours at 55°C | [4][8] |

For even faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used. With a monomer set including Ac-dC and dmf-dG, deprotection can be achieved in as little as 10 minutes at 65°C.[9][14]

Protocol for Cleavage and Deprotection (dmf-dG):

-

The solid support is treated with concentrated ammonium hydroxide or AMA solution.

-

The mixture is heated at a specified temperature (e.g., 55°C or 65°C) for the appropriate duration to cleave the oligonucleotide from the support and remove the cyanoethyl and base protecting groups.

-

The supernatant containing the deprotected oligonucleotide is collected.

-

The final product is typically purified using methods like High-Performance Liquid Chromatography (HPLC) to isolate the full-length oligonucleotide from shorter failure sequences.

Conclusion

This compound is an essential reagent for the rapid and efficient synthesis of custom DNA oligonucleotides. Its key feature, the dmf protecting group, facilitates significantly faster deprotection protocols, enhancing throughput and making it particularly suitable for the synthesis of G-rich sequences and long oligonucleotides. A thorough understanding of its properties and the associated experimental protocols is fundamental for researchers and developers in the fields of molecular biology, diagnostics, and therapeutic oligonucleotide development.

References

- 1. glenresearch.com [glenresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. shop.hongene.com [shop.hongene.com]

- 6. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [shop.leica-microsystems.com]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]

- 13. biotage.com [biotage.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. arep.med.harvard.edu [arep.med.harvard.edu]

- 16. atdbio.com [atdbio.com]

- 17. scribd.com [scribd.com]

The Synthesis and Purification of DMT-dG(dmf) Phosphoramidite: A Technical Guide

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of nucleoside phosphoramidites is a cornerstone of oligonucleotide therapeutics and diagnostics. This in-depth technical guide details the synthesis and purification of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-dG(dmf) phosphoramidite. This key building block is integral to automated solid-phase oligonucleotide synthesis.

The use of the dimethylformamidine (dmf) protecting group for the exocyclic amine of guanine offers significant advantages, most notably the facilitation of rapid deprotection protocols. This allows for shorter overall synthesis times and minimizes exposure of the synthesized oligonucleotide to harsh basic conditions, thereby preserving its integrity.[1][2]

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the naturally occurring nucleoside, 2'-deoxyguanosine. The synthetic strategy involves the sequential protection of reactive functional groups to ensure the desired regioselectivity during the final phosphitylation step. The three primary stages are:

-

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of 2'-deoxyguanosine is protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group.

-

N2-Amine Protection: The exocyclic amino group of the guanine base is subsequently protected with the dimethylformamidine (dmf) group.

-

3'-Hydroxyl Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Experimental Protocols

The following protocols provide a detailed methodology for each key synthetic step. All reactions should be carried out under anhydrous conditions unless otherwise specified.

Synthesis of 5'-O-DMT-2'-deoxyguanosine

This initial step involves the selective protection of the 5'-hydroxyl group of 2'-deoxyguanosine.

-

Materials:

-

2'-Deoxyguanosine

-

Anhydrous pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

-

Procedure:

-

2'-Deoxyguanosine is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in anhydrous pyridine, and DMT-Cl (typically 1.1 to 1.3 equivalents) is added portion-wise at room temperature.[3]

-

The reaction is stirred for 3 to 12 hours, and its progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is redissolved in dichloromethane.

-

The organic layer is washed with saturated aqueous sodium bicarbonate and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

-

Synthesis of 5'-O-DMT-N2-dmf-2'-deoxyguanosine

The exocyclic amine of the guanine base is protected using dimethylformamide dimethyl acetal.

-

Materials:

-

5'-O-DMT-2'-deoxyguanosine

-

Anhydrous methanol or Dimethylformamide (DMF)

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

-

Procedure:

-

5'-O-DMT-2'-deoxyguanosine is dissolved in anhydrous methanol or DMF.

-

Dimethylformamide dimethyl acetal (a slight excess) is added to the solution.

-

The reaction mixture is stirred at room temperature for 1 to 3 hours, with progress monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure to yield the crude product, which is often used in the next step without further purification.

-

Synthesis of this compound

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

-

Materials:

-

5'-O-DMT-N2-dmf-2'-deoxyguanosine

-

Anhydrous dichloromethane or acetonitrile

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite[1]

-

-

Procedure:

-

The dried 5'-O-DMT-N2-dmf-2'-deoxyguanosine is dissolved in anhydrous dichloromethane or acetonitrile.

-

N,N-Diisopropylethylamine (typically 2 to 3 equivalents) is added to the solution.

-

The phosphitylating agent (typically 1.2 to 1.5 equivalents) is added dropwise at 0 °C.[1]

-

The reaction is stirred at room temperature for 1 to 4 hours, and its progress is monitored by TLC or ³¹P NMR.

-

The reaction mixture is diluted with an appropriate solvent like ethyl acetate and washed with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude phosphoramidite.

-

Purification of this compound

Purification of the final product is critical to ensure high coupling efficiencies during oligonucleotide synthesis. The most common methods are silica gel column chromatography and purification via precipitation or extraction.

Silica Gel Column Chromatography

-

Eluent System: A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane, often containing a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to prevent the degradation of the acid-sensitive phosphoramidite on the silica gel.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the starting eluent and loaded onto a silica gel column.

-

The column is eluted with the chosen solvent system.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are pooled and the solvent is evaporated to yield the purified phosphoramidite as a white foam.

-

Liquid-Liquid Extraction and Precipitation

An alternative to chromatography involves a series of extractions to remove impurities.

-

Procedure:

-

The crude phosphoramidite is dissolved in a polar, water-miscible solvent such as acetonitrile.[4]

-

Water and a non-polar solvent are added, and the layers are separated. Impurities can be partitioned between the layers.[4]

-

The purified phosphoramidite is then typically precipitated from the organic phase by the addition of a non-polar solvent like cold hexanes.[4]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

| Synthesis Step | Key Reagents | Typical Molar Ratio (to starting nucleoside) | Typical Reaction Time | Reported Yield |

| 5'-O-DMT Protection | DMT-Cl | 1.1 - 1.3 | 3 - 12 hours | 75% - 90% |

| N2-dmf Protection | DMF-DMA | 1.1 - 1.5 | 1 - 3 hours | >90% (often used crude) |

| 3'-O-Phosphitylation | Phosphitylating Agent | 1.2 - 1.5 | 1 - 4 hours | 80% - 95% |

Table 1: Summary of Synthesis Parameters and Yields

| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |

| Silica Gel Chromatography | ≥98.0% (HPLC) | High purity, well-established. | Can be time-consuming, potential for product degradation on silica. |

| Liquid-Liquid Extraction & Precipitation | >95% (³¹P NMR)[4] | Scalable, avoids silica gel.[4] | May be less effective at removing closely related impurities. |

| Reversed-Phase HPLC | ≥99.0%[2] | Very high purity, excellent for quality control. | Not typically used for large-scale preparative purification. |

Table 2: Comparison of Purification Methods

Conclusion

The synthesis and purification of this compound are critical processes for the production of high-quality oligonucleotides. The use of the dmf protecting group provides significant benefits for downstream applications, particularly in high-throughput synthesis and for sensitive modified oligonucleotides. By following well-defined experimental protocols and employing appropriate purification strategies, researchers can consistently obtain high-purity this compound, ensuring the successful synthesis of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the dmf Protecting Group in dG Phosphoramidite

This guide provides a comprehensive overview of the N2-dimethylformamidine (dmf) protecting group as utilized in 2'-deoxyguanosine (dG) phosphoramidite chemistry for solid-phase oligonucleotide synthesis. We will explore its function, advantages over traditional protecting groups, and the associated methodologies critical for the synthesis of high-quality oligonucleotides.

The Essential Role of Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that builds a DNA or RNA chain by sequentially adding nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support.[1][2] To ensure the specific and correct formation of the desired 3'-5' phosphodiester linkage at each step, reactive functional groups on the nucleoside that are not involved in the coupling reaction must be reversibly blocked or "protected".[3][4]

Key protected sites on a phosphoramidite monomer include:

-

5'-Hydroxyl Group: Protected by a bulky dimethoxytrityl (DMT) group, which is removed at the start of each synthesis cycle.[1][5]

-

Exocyclic Amines: The amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are nucleophilic and must be protected to prevent side reactions during synthesis.[1][3]

This guide focuses on the protection of the exocyclic N2 amine of deoxyguanosine, a site particularly prone to unwanted reactions.

The dmf Protecting Group for Deoxyguanosine

The traditional protecting group for dG has been the isobutyryl (ibu) group.[1] However, its high stability presents challenges, particularly during the final deprotection step. The dimethylformamidine (dmf) group was introduced as a superior alternative, offering significant advantages in modern, high-throughput synthesis environments.[6][7]

The chemical structure of the fully protected dmf-dG phosphoramidite is shown below.

Core Advantage: Accelerated Deprotection Kinetics

The primary advantage of the dmf group is its lability under basic conditions, which allows for significantly faster and milder final deprotection compared to the robust ibu group.[1] The amide bond of N2-isobutyryl-dG is very stable, often requiring overnight treatment with concentrated ammonium hydroxide at elevated temperatures for complete removal.[1] In contrast, the dmf group is removed much more rapidly.[6][7]

This rapid deprotection is crucial for:

-

High-Throughput Synthesis: Drastically reduces processing time, increasing overall efficiency.[7]

-

Synthesis of Modified Oligonucleotides: Minimizes exposure to harsh basic conditions, preserving the integrity of sensitive modifications, such as fluorescent dyes or labile bases.[6]

-

Improved Purity for G-Rich Sequences: For sequences with a high guanine content, the stubborn ibu group can lead to incomplete deprotection. The use of dmf-dG minimizes this issue, resulting in a higher purity final product.[1][7]

Data Presentation: Deprotection Conditions Comparison

The following tables summarize the deprotection times for dmf-dG versus the traditional ibu-dG under various standard conditions.

Table 1: Deprotection with Concentrated Ammonium Hydroxide

| Protecting Group | Temperature | Time for Complete Deprotection |

| dmf-dG | 55 °C | 2 hours[1][7] |

| dmf-dG | 65 °C | 1 hour[1][7] |

| ibu-dG | 55 °C | 12-17 hours (Overnight)[1][5] |

Table 2: "UltraFAST" Deprotection with AMA (Ammonium Hydroxide / Methylamine 1:1)

| Protecting Group | Temperature | Time for Complete Deprotection |

| dmf-dG | Room Temp. | 120 minutes[8] |

| dmf-dG | 37 °C | 30 minutes[8] |

| dmf-dG | 55 °C | 10 minutes[8] |

| dmf-dG | 65 °C | 5 minutes[1][8] |

| ibu-dG | 65 °C | 5 minutes[8] |

Note: UltraFAST deprotection with AMA requires the use of Acetyl-protected dC (Ac-dC) to prevent base modification.[8]

Experimental Protocols

The use of dmf-dG phosphoramidite is fully compatible with standard automated oligonucleotide synthesis protocols and requires no significant changes to the synthesis cycle itself.[7]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through four recurring chemical steps for each nucleotide added.

References

- 1. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

- 2. idtdna.com [idtdna.com]

- 3. journalirjpac.com [journalirjpac.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Fast Deprotection [qualitysystems.com.tw]

- 8. glenresearch.com [glenresearch.com]

The Lynchpin of Oligonucleotide Synthesis: A Technical Guide to DMT Protecting Group Removal

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMT) group plays a pivotal role as a temporary guardian. Its primary function is to protect the 5'-hydroxyl group of the growing oligonucleotide chain, thereby ensuring the stepwise and sequence-specific addition of phosphoramidite monomers. The removal of this protecting group, a step known as detritylation or deblocking, is a critical and carefully controlled acidic hydrolysis reaction. This technical guide provides an in-depth exploration of the mechanism, kinetics, and protocols associated with DMT group removal, offering valuable insights for professionals in oligonucleotide-based therapeutics and research.

The Mechanism of Acid-Catalyzed Detritylation

The removal of the DMT group is an acid-catalyzed cleavage of the ether linkage between the trityl group and the 5'-hydroxyl of the terminal nucleoside. The reaction proceeds via a protonation-elimination mechanism.

-

Protonation: The reaction is initiated by the protonation of the ether oxygen by an acidic reagent, typically Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA), delivered in a non-protic solvent such as dichloromethane (DCM) or toluene.

-

Formation of a Carbocation: The protonated ether becomes a good leaving group. The carbon-oxygen bond cleaves, resulting in the liberation of the 5'-hydroxyl group and the formation of a highly stable tertiary carbocation, the dimethoxytrityl cation (DMT⁺). The stability of this cation is attributed to the electron-donating effects of the two methoxy groups, which delocalize the positive charge across the aromatic rings.[1]

-

Colorimetric Monitoring: The resulting DMT cation is intensely orange-colored and exhibits a strong absorbance at approximately 495 nm.[2] This property is ingeniously exploited to monitor the efficiency of the preceding phosphoramidite coupling step in real-time. A stronger orange color indicates a larger amount of released DMT cation, signifying a higher coupling yield.

Quantitative Comparison of Acidic Reagents

The choice of the acidic reagent for detritylation is a critical parameter that influences both the efficiency of the deprotection and the integrity of the synthesized oligonucleotide. The primary challenge is to achieve rapid and complete DMT removal while minimizing acid-induced side reactions, most notably depurination of purine bases (adenine and guanine).

| Reagent | Concentration | pKa | Depurination Half-Time (dA-CPG) | Detritylation Kinetics |

| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7[3][4] | 19 minutes[3][4] | Fast |

| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5[3][4] | 77 minutes[3][4] | Slower than TCA |

| Dichloroacetic Acid (DCA) | 15% in DCM | ~1.5[3][4] | ~26 minutes (3-fold faster than 3% DCA)[3][4] | Faster than 3% DCA |

Key Observations:

-

TCA is a stronger acid than DCA, leading to faster detritylation. However, this increased acidity significantly accelerates the rate of depurination, which can lead to chain cleavage during the final basic deprotection step and result in truncated oligonucleotide impurities.[5]

-

DCA is a milder acid and is generally preferred for the synthesis of longer oligonucleotides or sequences rich in purines, as it minimizes depurination.[5] To compensate for the slower reaction rate, a longer reaction time or higher concentration may be employed.

-

Increasing the concentration of DCA enhances the detritylation rate but also increases the rate of depurination.[3][4]

Experimental Protocols

On-Synthesizer Detritylation Workflow

The detritylation step is an integral part of the automated solid-phase oligonucleotide synthesis cycle. The following is a representative protocol for a standard synthesis cycle.

Detailed Steps:

-

Acid Delivery: A solution of the acidic reagent (e.g., 3% DCA in DCM) is delivered to the synthesis column containing the solid support-bound oligonucleotide. The volume of the acid solution is sufficient to completely wet the solid support.

-

Reaction Wait: The flow is stopped, and the acid solution is allowed to react with the support-bound oligonucleotide for a predetermined time, typically ranging from 60 to 120 seconds. This duration is optimized to ensure complete detritylation without excessive depurination.

-

Wash: Following the reaction, the column is thoroughly washed with a non-acidic solvent, typically acetonitrile, to remove the cleaved DMT cation and any residual acid. This washing step is crucial to prevent the re-attachment of the DMT group and to provide a non-acidic environment for the subsequent coupling reaction. Multiple wash steps are usually employed to ensure complete removal.

Manual Post-Synthesis Detritylation Protocol

For oligonucleotides that are purified with the 5'-DMT group on (a technique known as "trityl-on" purification), a manual detritylation step is required post-purification.

Materials:

-

Dried, purified DMT-on oligonucleotide

-

80% Acetic Acid in water

-

Ethanol (95% or absolute)

-

Water (nuclease-free)

-

Microcentrifuge tubes

-

Lyophilizer or vacuum concentrator

Procedure:

-

Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.[6]

-

Incubate the solution at room temperature for 20-30 minutes. The orange color of the DMT cation will not be visible as it reacts with water to form tritanol.[6]

-

Add an equal volume of 95% ethanol to the solution.[6]

-

Freeze the sample and lyophilize to dryness.

-

To ensure all acetic acid is removed, the sample can be re-dissolved in water and lyophilized again.

-

The resulting detritylated oligonucleotide is then desalted using a suitable method like ethanol precipitation or size-exclusion chromatography.

Spectrophotometric Monitoring of Coupling Efficiency

The quantitative measurement of the released DMT cation provides a reliable method for determining the stepwise coupling efficiency of the synthesis.

Procedure:

-

Collection: During the automated synthesis, the eluent from the detritylation step, containing the DMT cation, is collected for each cycle.

-

Dilution: The collected fraction is diluted with a suitable solvent (e.g., a specific acidic solution to maintain the cationic form) to a known final volume.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for the DMT cation, which is approximately 498 nm.[6]

-

Calculation of Coupling Efficiency:

The coupling efficiency (%) for a given cycle (n) can be calculated using the following formula:

Coupling Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100

This calculation assumes that the amount of starting material on the solid support is constant for each cycle. The absorbance is directly proportional to the number of DMT groups cleaved, which in turn reflects the number of successfully coupled nucleosides in the previous cycle.

The Role of Scavengers in Detritylation

The acid-catalyzed detritylation reaction is reversible. In solid-phase synthesis, the continuous flow of the acidic reagent effectively washes away the DMT cation, driving the equilibrium towards the deprotected product. However, in solution-phase synthesis or under certain conditions where the removal of the DMT cation is not efficient, re-tritylation can occur.

To circumvent this, scavengers can be added to the reaction mixture. These are typically silanes, such as triethylsilane (TES), which act as hydride donors. The scavenger reacts with the DMT carbocation, reducing it to the colorless dimethoxytritylmethane, thereby irreversibly removing the cation from the equilibrium and driving the detritylation reaction to completion.[1] The use of scavengers is particularly important in large-scale solution-phase synthesis.

Conclusion

The removal of the DMT protecting group is a fundamental and meticulously controlled step in oligonucleotide synthesis. A thorough understanding of the underlying chemical mechanism, the kinetics of different acidic reagents, and the potential for side reactions is paramount for researchers and drug development professionals. By optimizing the detritylation conditions, including the choice of acid, reaction time, and the potential use of scavengers, the synthesis of high-quality, full-length oligonucleotides for a wide range of research and therapeutic applications can be reliably achieved. The ability to monitor the efficiency of this process in real-time through the colorimetric detection of the DMT cation further underscores the elegance and precision of modern oligonucleotide synthesis chemistry.

References

- 1. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. glenresearch.com [glenresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Chemical Stability and Shelf Life of DMT-dG(dmf) Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and shelf life of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as DMT-dG(dmf) Phosphoramidite. A thorough understanding of its stability profile is critical for ensuring the quality, efficacy, and safety of synthetic oligonucleotides used in research, diagnostics, and therapeutics. This document details the intrinsic stability of this compound, its degradation pathways, recommended storage and handling conditions, and the analytical methods used to assess its purity and stability over time.

Introduction to this compound

This compound is a critical building block in the chemical synthesis of DNA oligonucleotides via the phosphoramidite method. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, while the dimethylformamidine (dmf) group protects the exocyclic amine of the guanine base. The phosphoramidite moiety at the 3'-hydroxyl position is the reactive functional group that enables the formation of the internucleotide phosphite triester linkage.

The choice of the 'dmf' protecting group for guanine is significant as it offers advantages in the deprotection steps of oligonucleotide synthesis. Compared to the more traditional isobutyryl (ibu) group, the dmf group is more labile and allows for faster and milder deprotection conditions, which is particularly beneficial for the synthesis of G-rich sequences and sensitive modified oligonucleotides.[1][2][3]

Chemical Stability and Degradation Pathways

The stability of phosphoramidites is a crucial factor that directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. Among the four standard deoxyribonucleoside phosphoramidites, the guanosine analogues are known to be the least stable, with a stability order of T > dC > dA >> dG.[4] The primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolysis

The trivalent phosphorus center in the phosphoramidite moiety is highly susceptible to hydrolysis in the presence of trace amounts of water. This reaction leads to the formation of the corresponding H-phosphonate derivative, which is inactive in the coupling reaction during oligonucleotide synthesis. The presence of H-phosphonate impurities can therefore lead to lower coupling efficiencies and the accumulation of truncated sequences (n-1 mers).

A key aspect of dG phosphoramidite degradation is its autocatalytic nature.[5][6] The degradation of dG phosphoramidites has been shown to be a second-order reaction with respect to the phosphoramidite concentration, suggesting that the dG phosphoramidite itself catalyzes its own hydrolysis. This autocatalysis is a significant contributor to the lower stability of dG phosphoramidites compared to other bases.

Figure 1. Degradation pathways of this compound.

Oxidation

The phosphite triester is susceptible to oxidation to the corresponding phosphate triester (P(V) species). This can occur upon exposure to air (oxygen). While the subsequent oxidation step in oligonucleotide synthesis intentionally converts the phosphite triester to a phosphate triester, premature oxidation of the phosphoramidite monomer renders it unreactive in the coupling step.

Shelf Life and Recommended Storage Conditions

To maximize the shelf life and maintain the high purity of this compound, strict storage and handling procedures are essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C.[7] Some suppliers recommend -80°C for long-term storage (e.g., 6 months).[7] | Reduces the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Container | Keep in a tightly sealed, amber-colored vial or container. | Protects from moisture, air, and light. |

| Handling | Allow the container to warm to room temperature before opening. Handle in a dry, inert atmosphere (e.g., glove box). | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to moisture and air during weighing and dissolution. |

| In Solution | Use immediately after dissolution in anhydrous acetonitrile. If short-term storage is necessary, keep the solution under an inert atmosphere and protected from light. | Phosphoramidite solutions have limited stability. |

Table 1. Recommended Storage and Handling Conditions for this compound

The shelf life of solid this compound is typically up to one month when stored at -20°C and up to six months at -80°C, provided it is protected from light and moisture.[7] Once dissolved in acetonitrile, its stability decreases significantly, and it should be used as soon as possible.

Experimental Protocols for Stability Assessment

The stability of this compound is primarily assessed by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.

Stability-Indicating HPLC Method

A reverse-phase HPLC method can be used to separate the intact phosphoramidite from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the components.

-

Detection: UV absorbance at 260 nm.

-

Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL immediately before injection.

The intact phosphoramidite typically appears as a pair of closely eluting peaks due to the presence of diastereomers at the chiral phosphorus center. Degradation products, such as the H-phosphonate, will have different retention times. Purity is determined by calculating the peak area percentage of the diastereomeric pair relative to the total peak area of all components.

31P NMR Spectroscopy

31P NMR is a powerful technique for directly observing the phosphorus-containing species and is highly specific for assessing the integrity of the phosphoramidite moiety.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN). A small amount of a non-nucleophilic base like triethylamine (TEA) may be added to prevent acid-catalyzed degradation during analysis.

-

Reference: 85% Phosphoric acid (H3PO4) as an external standard.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used.

-

Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of the deuterated solvent in an NMR tube under an inert atmosphere.

The intact phosphoramidite will show characteristic signals in the range of δ 148-150 ppm. The primary hydrolysis product, the H-phosphonate, appears at a significantly different chemical shift, typically between δ 0-10 ppm. Oxidized P(V) species will also have distinct signals, usually in the range of δ -20 to 20 ppm. The purity can be quantified by integrating the respective peak areas.

Figure 2. Experimental workflow for assessing the stability of this compound.

Quantitative Stability Data

Studies have shown that dG phosphoramidites are the most susceptible to degradation among the standard phosphoramidites. The choice of the exocyclic amine protecting group has a significant impact on the stability. While specific quantitative data for DMT-dG(dmf) under various humidity and temperature conditions is not extensively published in a consolidated format, comparative studies in solution provide valuable insights.

| Phosphoramidite | Protecting Group | Purity after 5 weeks in Acetonitrile Solution |

| DMT-dT | - | ~98% |

| DMT-dC(bz) | Benzoyl | ~98% |

| DMT-dA(bz) | Benzoyl | ~94% |

| DMT-dG(ibu) | Isobutyryl | ~61% |

| DMT-dG(dmf) | Dimethylformamidine | More stable than dG(ibu) and dG(tac) |

Table 2. Comparative Solution Stability of Deoxyribonucleoside Phosphoramidites. (Data for dT, dC, dA, and dG(ibu) adapted from a study by Krotz et al.[4] A separate study by Hargreaves et al. indicates that the stability of dG phosphoramidites in solution decreases in the order dmf > ibu > tac.[5])

Conclusion

The chemical stability and shelf life of this compound are critical parameters that directly influence the quality of synthetic oligonucleotides. Its primary degradation pathways are hydrolysis, which is autocatalyzed by the phosphoramidite itself, and oxidation. Strict adherence to recommended storage and handling conditions, including low temperatures, inert atmosphere, and protection from light and moisture, is paramount to minimizing degradation. Regular assessment of purity using stability-indicating analytical methods such as HPLC and 31P NMR is essential to ensure the integrity of this vital reagent in research and drug development. The use of the dmf protecting group offers a favorable balance of reactivity for efficient deprotection and improved stability compared to other dG phosphoramidite analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. blog.entegris.com [blog.entegris.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. usp.org [usp.org]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility of DMT-dG(dmf) Phosphoramidite in Acetonitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, the successful synthesis of oligonucleotides is paramount. A critical factor in this intricate process is the solubility of phosphoramidites, the building blocks of DNA and RNA synthesis. This technical guide provides an in-depth exploration of the solubility of N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite, in acetonitrile, the standard solvent used in oligonucleotide synthesis.

This document outlines the key physicochemical properties, recommended concentrations for optimal synthesis, and the critical factors influencing the solubility and stability of this compound. Furthermore, it provides a detailed experimental protocol for determining solubility and visual workflows to elucidate key processes.

Physicochemical Properties and Recommended Concentrations

| Parameter | Value | Unit | Source(s) |

| Molecular Weight | ~824.90 | g/mol | [1][2][3][4] |

| Recommended Concentration Range | 0.05 - 0.1 | M | [5][6] |

| Recommended Concentration for CleanAmp™ dG | 0.067 | M | [7] |

| Solvent | Anhydrous Acetonitrile | - | [5][6] |

| Co-solvent (for some modified amidites) | Dichloromethane (DCM) | - | [5][7] |

It is important to note that for certain modified phosphoramidites, including some forms of dG phosphoramidites, a mixture of dichloromethane (DCM) and acetonitrile may be recommended to achieve complete dissolution.[7]

Factors Influencing Solubility and Stability

The solubility and, critically, the stability of this compound in acetonitrile are influenced by several key factors. Understanding and controlling these factors is essential for successful oligonucleotide synthesis.

Water Content in Acetonitrile

The presence of water in acetonitrile is the most critical factor affecting the stability of phosphoramidites.[5] Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that renders them inactive for oligonucleotide synthesis. Therefore, the use of anhydrous acetonitrile with a very low water content is mandatory.

| Parameter | Recommended Value | Source(s) |

| Maximum Water Content | < 30 ppm | [5] |

| Ideal Water Content | < 10 ppm | [5][8][9][10] |

To ensure the anhydrous nature of the acetonitrile, it is common practice to use freshly opened bottles of DNA synthesis grade acetonitrile or to dry the solvent over activated molecular sieves (3 Å) for at least 24 hours before use.[6]

Stability of Guanosine Phosphoramidites

Among the four standard DNA phosphoramidites, the guanosine analogue, including DMT-dG(dmf), is known to be the least stable in acetonitrile solution.[11][12][13] Studies have shown that the degradation of dG phosphoramidites is autocatalytic and is accelerated by the presence of water.[14] The degradation pathways involve hydrolysis of the phosphoramidite linkage.[11][13]

To mitigate this instability, it is recommended to prepare fresh solutions of dG phosphoramidite and to minimize their storage time on the synthesizer. When storage is necessary, it should be under an inert atmosphere (e.g., argon) at low temperatures (-20°C).[11] Lowering the concentration of the phosphoramidite solution and adding a small amount of a non-nucleophilic base can also help to reduce the rate of degradation.[13]

Experimental Protocol for Solubility Determination

While a precise solubility limit is not published, the following general protocol can be used to determine the approximate solubility of this compound in acetonitrile under specific laboratory conditions.

Objective: To determine the saturation point of this compound in anhydrous acetonitrile at a controlled temperature.

Materials:

-

This compound

-

Anhydrous acetonitrile (<30 ppm water content)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Micro-pipettes

-

Syringe filters (0.2 µm, PTFE)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Acetonitrile: Ensure the acetonitrile is anhydrous by using a new, sealed bottle of DNA synthesis grade solvent or by drying it over activated 3 Å molecular sieves for at least 24 hours.

-

Temperature Control: Set up a temperature-controlled environment to the desired experimental temperature (e.g., 25 °C).

-

Gravimetric Method: a. Accurately weigh a specific amount of this compound and transfer it to a volumetric flask. b. Add a known volume of anhydrous acetonitrile to the flask. c. Stir the mixture vigorously for a set period (e.g., 1-2 hours) while maintaining the constant temperature. d. Visually inspect the solution for any undissolved solid. e. If the solid has completely dissolved, add a further accurately weighed amount of the phosphoramidite and repeat the stirring process. f. Continue this process until a saturated solution is formed, indicated by the presence of undissolved solid that does not dissolve after prolonged stirring.

-

Quantification of Saturated Solution: a. Carefully filter the saturated solution through a 0.2 µm syringe filter to remove any undissolved solid. b. Accurately dilute a small aliquot of the clear, saturated filtrate with anhydrous acetonitrile. c. Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved phosphoramidite.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the concentration of the saturated solution and the dilution factor.

Visualizing Key Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key experimental workflow for preparing a phosphoramidite solution and the logical relationships between factors affecting its stability.

Caption: Workflow for preparing a this compound solution.

Caption: Key factors influencing the stability of phosphoramidite solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. shop.hongene.com [shop.hongene.com]

- 3. DMT-dG(DMF)-CE phosphoramidite - CD BioGlyco [bioglyco.com]

- 4. hongene.com [hongene.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. evachemical.com [evachemical.com]

- 9. Acetonitrile Anhydrous (DNA Synthesis), Fisher BioReagents 4 L | Buy Online | Fisher Scientific [fishersci.com]

- 10. Acetonitrile for DNA synthesis (max. 10 ppm H2O) 75-05-8 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]

- 13. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.ru [2024.sci-hub.ru]

A Technical Guide to the Strategic Use of dG(dmf) Over dG(ibu) in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of automated solid-phase oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical determinant of yield, purity, and the integrity of the final product. For deoxyguanosine (dG), the two most common protecting groups are isobutyryl (ibu) and dimethylformamidine (dmf). While dG(ibu) has been a long-standing workhorse, the adoption of dG(dmf) offers significant advantages, particularly in the synthesis of complex and sensitive oligonucleotides. This guide provides an in-depth comparison of these two phosphoramidite monomers, focusing on their chemical features, deprotection kinetics, and practical benefits in modern synthesis protocols.

Core Chemical Features: A Structural Overview

The primary role of the ibu and dmf groups is to protect the exocyclic N2 amine of the guanine base from engaging in undesirable side reactions during the phosphoramidite coupling cycle. However, the chemical nature of these groups dictates the conditions required for their eventual removal.

-

dG(ibu) (N2-isobutyryl-deoxyguanosine): Employs a stable amide linkage. This robustness necessitates prolonged exposure to strong alkaline conditions for its removal.

-

dG(dmf) (N2-dimethylformamidine-deoxyguanosine): Features a formamidine linkage, which is significantly more labile and susceptible to cleavage under milder basic conditions.

The choice between these two has profound implications for the overall synthesis workflow, especially concerning the final deprotection step.

Key Benefit of dG(dmf): Accelerated and Milder Deprotection

The most significant advantage of using dG(dmf) is the enhanced lability of the dimethylformamidine group, which allows for substantially faster and milder deprotection conditions. This is crucial for preserving the integrity of sensitive dyes, labels, or modified bases incorporated into the oligonucleotide.[1][2][3] The stable amide bond of dG(ibu), by contrast, is the rate-determining step in traditional deprotection protocols, requiring harsh and lengthy treatments.[4]

Quantitative Comparison of Deprotection Conditions

The following tables summarize the deprotection conditions for oligonucleotides synthesized using dG(ibu) and dG(dmf).

Table 1: Deprotection Protocols using Concentrated Ammonium Hydroxide (NH₄OH)

| Protecting Group | Temperature | Time | Suitability |

| dG(ibu) | 55°C | 8 - 17 hours | Standard DNA oligonucleotides |

| 65°C | 8 hours | Standard DNA oligonucleotides | |

| dG(dmf) | 55°C | 2 hours | Faster deprotection for standard DNA |

| 65°C | 1 hour | Rapid deprotection for standard DNA | |

| Room Temp. | 8 - 16 hours | Mild conditions for sensitive oligos |

Data compiled from multiple sources.[5][6][7][8]

Table 2: "UltraFAST" Deprotection Protocol using AMA (Ammonium Hydroxide/Methylamine 1:1)

| Protecting Group | Temperature | Time | Key Requirement |

| dG(ibu) | 65°C | 5 - 10 minutes | Acetyl-protected dC (Ac-dC) must be used |

| dG(dmf) | 65°C | 5 - 10 minutes | Acetyl-protected dC (Ac-dC) must be used |

| 55°C | 10 minutes | Acetyl-protected dC (Ac-dC) must be used | |

| Room Temp. | 2 hours | Acetyl-protected dC (Ac-dC) must be used |

dG(dmf) is fully compatible with and often preferred for UltraFAST protocols.[5]

The use of dG(dmf) provides greater flexibility. While both are compatible with rapid AMA deprotection, dG(dmf) also allows for significantly shorter deprotection times with standard ammonium hydroxide, increasing throughput even without adopting AMA.[6] Furthermore, its lability makes it the superior choice for "UltraMild" deprotection strategies needed for highly sensitive molecules.

Additional Benefits of Using dG(dmf)

Beyond faster deprotection, dG(dmf) provides other tangible advantages:

-

Improved Synthesis of G-Rich Sequences: Incomplete deprotection of the stable isobutyryl group is a known issue in sequences with a high guanine content. The lability of the dmf group significantly reduces the occurrence of these failure sequences, leading to a purer final product.[6]

-

Compatibility with Sensitive Labels: The ability to use milder deprotection conditions (e.g., room temperature ammonium hydroxide or potassium carbonate in methanol) makes dG(dmf) essential for synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes (TAMRA, Cyanine dyes) and quenchers.[1]

-

Reduced Depurination: The electron-donating nature of the dmf group offers a degree of protection against acid-catalyzed depurination, which can occur during the detritylation step of each synthesis cycle. This contributes to higher fidelity, especially in the synthesis of long oligonucleotides.

Experimental Protocols

General Solid-Phase Oligonucleotide Synthesis Cycle

Automated oligonucleotide synthesis follows a four-step cycle for each nucleotide addition. This process is identical regardless of whether dG(ibu) or dG(dmf) is used.

Methodology:

-

Preparation: Phosphoramidite monomers (including dG(ibu) or dG(dmf)), activator (e.g., 1H-tetrazole or DCI), and other reagents are dissolved in anhydrous acetonitrile to the manufacturer's recommended concentrations (typically 0.1 M).

-

Step 1: Detritylation: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM) is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.

-

Step 2: Coupling: The next nucleoside phosphoramidite and an activator are simultaneously delivered to the column. The activator protonates the phosphoramidite, which then couples to the free 5'-hydroxyl group of the growing chain.

-

Step 3: Capping: To prevent the elongation of unreacted chains (failure sequences), a capping mixture (e.g., acetic anhydride and N-methylimidazole) is introduced to acetylate any free 5'-hydroxyl groups.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a THF/pyridine/water mixture.

-

Iteration: The cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis Cleavage and Deprotection Protocols

This is the critical stage where the choice between dG(ibu) and dG(dmf) dictates the methodology.

Protocol 1: Standard Deprotection (Primarily for dG(ibu))

-

Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

-

Add fresh, concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged (typically 1-2 mL for a 1 µmol synthesis).

-

Tightly seal the vial and incubate at 55°C for 8 to 17 hours.

-

Allow the vial to cool completely to room temperature before opening.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube for subsequent purification (e.g., desalting, HPLC, or PAGE).

Protocol 2: UltraFAST Deprotection with AMA (for dG(dmf) or dG(ibu) with Ac-dC)

-

Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine. Caution: Perform in a well-ventilated fume hood.

-

Transfer the solid support to a screw-cap vial.

-

Add the AMA reagent (1-2 mL for a 1 µmol synthesis) to the support.

-

Tightly seal the vial and incubate at 65°C for 5 to 10 minutes.

-

Immediately cool the vial in an ice bath to stop the reaction.

-

Once cool, open the vial and transfer the supernatant for purification.

Protocol 3: UltraMild Deprotection with Potassium Carbonate (for dG(dmf) and other sensitive amidites) This protocol is used when highly labile modifications are present that cannot withstand ammonia or AMA. It requires the use of UltraMild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

-

Transfer the solid support to a suitable reaction vial.

-

Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

-

Incubate at room temperature for a minimum of 4 hours.

-

Carefully remove the supernatant.

-

Crucial: Before drying, the solution must be neutralized. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate/methanol solution.

-

The neutralized oligonucleotide solution can now be desalted or purified.

Conclusion and Recommendations

The selection of a guanosine phosphoramidite is a strategic decision that impacts laboratory workflow, production time, and the quality of the final oligonucleotide product.

-

dG(ibu) remains a viable option for the routine synthesis of standard, unmodified DNA oligonucleotides where overnight deprotection is acceptable.

-

dG(dmf) is the superior and recommended choice for:

-

High-throughput synthesis, where its compatibility with accelerated and UltraFAST deprotection protocols dramatically reduces turnaround time.

-

Synthesis of oligonucleotides with sensitive modifications, such as fluorescent dyes, quenchers, and complex haptens, where milder deprotection is essential to prevent degradation.

-

Synthesis of G-rich or long oligonucleotides, where it minimizes incomplete deprotection and reduces the risk of depurination.

-

For laboratories aiming to streamline their processes and enhance their capabilities in synthesizing complex and modified oligonucleotides, standardizing on dG(dmf) phosphoramidite is a logical and beneficial progression. Its flexibility and compatibility with modern, rapid deprotection chemistries make it an indispensable tool for researchers and drug development professionals.

References

- 1. blog.biolytic.com [blog.biolytic.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. glenresearch.com [glenresearch.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. glenresearch.com [glenresearch.com]

Unraveling the Core of DNA Synthesis: A Technical Guide to Phosphoramidite Chemistry

For researchers, scientists, and drug development professionals, a deep understanding of phosphoramidite chemistry is fundamental to the synthesis of oligonucleotides, the building blocks of DNA- and RNA-based therapeutics and diagnostics. This in-depth technical guide elucidates the core principles of this robust chemical methodology, detailing the reaction mechanisms, quantitative performance metrics, and experimental protocols that underpin modern DNA synthesis.

Phosphoramidite chemistry, the gold standard for automated DNA synthesis, enables the rapid and efficient construction of custom oligonucleotide sequences.[1][2] The process is a cyclical series of chemical reactions that sequentially add nucleotide building blocks to a growing chain anchored to a solid support.[3][4][5] This method's widespread adoption is a testament to its high coupling efficiency and amenability to automation.[5]

The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[6] Each cycle of nucleotide addition comprises four key steps: detritylation, coupling, capping, and oxidation.[3][4][5]

The Four-Step Synthesis Cycle: A Detailed Examination

The phosphoramidite synthesis cycle is a meticulously orchestrated sequence of chemical reactions. The efficiency of each step is paramount to the successful synthesis of long, high-purity oligonucleotides.

Detritylation (Deblocking)

The synthesis begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[7][8] This deprotection step exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite monomer.[7]

Coupling

The activated phosphoramidite monomer, corresponding to the next base in the desired sequence, is then coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[7][8] This reaction, catalyzed by a weak acid such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), forms an unstable phosphite triester linkage.[3][9]

Capping

To prevent the elongation of chains that failed to undergo coupling in the previous step ("failure sequences"), a capping step is introduced.[1][9] Unreacted 5'-hydroxyl groups are acetylated with a capping reagent, typically a mixture of acetic anhydride and 1-methylimidazole, rendering them unreactive in subsequent cycles.[3][7][9] This crucial step minimizes the accumulation of deletion mutations in the final product.[9]

Oxidation

The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphotriester by oxidation.[8][9] This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[8][9]

Visualizing the Process

To better illustrate the logical flow and chemical transformations, the following diagrams are provided.

Caption: Overall workflow of phosphoramidite-based DNA synthesis.

Caption: Chemical reactions in each step of the DNA synthesis cycle.

Quantitative Performance Metrics

The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The table below summarizes key quantitative data associated with the phosphoramidite method.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | > 99% per step[1][5][9] | Critically impacts the overall yield of the full-length oligonucleotide. Even a small decrease significantly reduces the final product yield, especially for longer sequences.[10] |

| Overall Yield of a 20-mer | ~82% (with 99% coupling efficiency) | Demonstrates the cumulative effect of per-step efficiency on the final product amount. |

| Overall Yield of a 50-mer | ~60% (with 99% coupling efficiency) | Highlights the challenge of synthesizing long oligonucleotides with high yield. |

| Depurination Rate | Low with optimized detritylation | Depurination, the loss of purine bases (A or G), is a potential side reaction during the acidic detritylation step that can lead to chain cleavage. |

| Capping Efficiency | > 99%[4] | Ensures that failure sequences are terminated, simplifying the purification of the desired full-length product. |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in solid-phase phosphoramidite DNA synthesis. Concentrations and reaction times may be adjusted based on the specific synthesizer, scale, and reagents used.

Detritylation Protocol

-

Objective: To remove the 5'-DMT protecting group from the solid support-bound oligonucleotide.

-

Reagents:

-

Procedure:

-

The solid support column is washed with anhydrous acetonitrile to ensure a water-free environment.

-

The deblocking solution is passed through the column for a specified time (typically 60-180 seconds).

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor the efficiency of the previous coupling step.[7]

-

Coupling Protocol

-

Objective: To couple the next phosphoramidite monomer to the growing oligonucleotide chain.

-

Reagents:

-

Phosphoramidite Monomer Solution: 0.02 M - 0.2 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.[3]

-

Activator Solution: 0.2 M - 0.7 M solution of an activator such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.[3][9]

-

-

Procedure:

-

The phosphoramidite monomer solution and the activator solution are simultaneously delivered to the column containing the solid support.

-

The mixture is allowed to react for a specific coupling time (typically 25-180 seconds).

-

Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping Protocol

-

Objective: To block any unreacted 5'-hydroxyl groups.

-

Reagents:

-

Procedure:

-

Cap A and Cap B solutions are mixed immediately before being delivered to the column.

-

The capping mixture is passed through the column for a defined period (typically 20-60 seconds).

-

The column is then washed with anhydrous acetonitrile to remove the capping reagents and byproducts.

-

Oxidation Protocol

-

Objective: To stabilize the newly formed internucleotide linkage.

-

Reagents:

-

Procedure:

-

The oxidizer solution is delivered to the column.

-

The oxidation reaction is allowed to proceed for a set time (typically 20-60 seconds).

-

The column is washed with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.

-

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis, enabling the production of high-fidelity DNA and RNA sequences for a vast array of research, diagnostic, and therapeutic applications. A thorough understanding of the underlying chemical principles, quantitative performance metrics, and detailed experimental protocols is essential for professionals in the field to optimize synthesis outcomes and drive innovation in drug development and life sciences. The continued refinement of this powerful technology promises to further expand the horizons of what is possible with synthetic nucleic acids.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. empbiotech.com [empbiotech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. glenresearch.com [glenresearch.com]

- 5. alfachemic.com [alfachemic.com]

- 6. biotage.com [biotage.com]

- 7. atdbio.com [atdbio.com]

- 8. eu.idtdna.com [eu.idtdna.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. benchchem.com [benchchem.com]

- 11. thermofishersci.in [thermofishersci.in]

- 12. cphi-online.com [cphi-online.com]

Methodological & Application